molecular formula C45H38O18 B13394651 Procyanidin trimer T2

Procyanidin trimer T2

Cat. No.: B13394651
M. Wt: 866.8 g/mol
InChI Key: MOJZMWJRUKIQGL-UHFFFAOYSA-N
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Description

Procyanidin trimer T2 is a type of procyanidin, which belongs to the class of polyphenolic compounds known as proanthocyanidins. These compounds are naturally occurring in various plants, including fruits, vegetables, nuts, legumes, and grains. Procyanidins are known for their antioxidant properties and potential health benefits, including anti-inflammatory, anticancer, and cardiovascular protective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Procyanidin trimer T2 can be synthesized through the condensation of flavan-3-ol units, such as catechin and epicatechin. The synthesis involves the formation of interflavan bonds, typically catalyzed by reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the formation of the desired trimer .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as grape seeds, cocoa, and other polyphenol-rich plants. The extraction process typically uses solvents like methanol, ethanol, or acetone, followed by chromatographic techniques to isolate and purify the trimer .

Chemical Reactions Analysis

Types of Reactions: Procyanidin trimer T2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the overall polyphenolic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions often involve acidic or neutral pH.

    Reduction: Reducing agents like sodium borohydride can be used under mild conditions to reduce the trimer.

    Substitution: Substitution reactions can occur with reagents like acyl chlorides or alkyl halides under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the procyanidin trimer, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Procyanidin trimer T2 exerts its effects primarily through its antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage. The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms. Additionally, this compound influences lipid metabolism and enhances macrophage activity, contributing to its anti-inflammatory and cardioprotective effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific trimeric structure, which may confer distinct biological activities compared to its dimeric and other trimeric counterparts. Its specific configuration allows for unique interactions with molecular targets and pathways, enhancing its therapeutic potential .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-8-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJZMWJRUKIQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H38O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401341558
Record name Procyanidin trimer T2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401341558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

866.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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